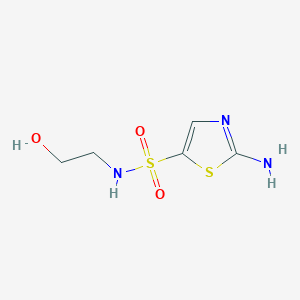

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide

Vue d'ensemble

Description

2-Aminothiazole is a heterocyclic amine featuring a thiazole core . It’s a precursor to sulfathiazole (“sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism . It’s also a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an attempt to develop potent and selective anti-tumor drugs, a number of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib were designed and synthesized .Molecular Structure Analysis

The molecular structure of 2-aminothiazole is characterized by a thiazole core . The compound possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether .Chemical Reactions Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Physical And Chemical Properties Analysis

2-Aminothiazole possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether . It’s mainly of academic interest, with few exceptions .Applications De Recherche Scientifique

Applications anticancéreuses

Les dérivés de la 2-aminothiazole ont montré une activité inhibitrice puissante et sélective contre une large gamme de lignées cellulaires cancéreuses humaines, notamment les cancers du sein, de la leucémie, du poumon, du côlon, du système nerveux central, du mélanome, de l'ovaire, du rein et de la prostate. Plus précisément, certains composés ont démontré une action sélective sur les cellules de glioblastome et de mélanome humaines dans des tests MTT .

Propriétés antioxydantes

Ces composés sont associés à des activités antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif et des maladies associées .

Activité antimicrobienne

Les propriétés antimicrobiennes des dérivés de la 2-aminothiazole en font des éléments précieux dans le développement de nouveaux traitements contre les infections bactériennes et fongiques .

Utilisations anti-inflammatoires

En raison de leurs effets anti-inflammatoires, ces composés sont étudiés pour leur potentiel dans le traitement des affections liées à l'inflammation .

Ligand en chimie de coordination

Les dérivés de la 2-aminothiazole servent de ligands dans la préparation de divers polymères de coordination et complexes avec des métaux tels que le platine et le cuivre, qui ont des applications en science des matériaux et en catalyse .

Potentiel thérapeutique dans les troubles neurologiques

Étant donné leur action sélective sur les cellules de glioblastome, ces composés ont le potentiel d'être développés en traitements pour certains troubles neurologiques .

Effets analgésiques

Leurs propriétés analgésiques sont également étudiées pour trouver des solutions de gestion de la douleur .

Activité anti-VIH

Certains dérivés de la 2-aminothiazole ont été étudiés pour leur rôle potentiel en tant qu'agents anti-VIH, contribuant à la recherche en cours sur les options de traitement du VIH .

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibitBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

Compounds with similar structures have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide might interact with these targets in a similar manner, potentially leading to decreased cell proliferation and altered gene expression.

Biochemical Pathways

Inhibition of bcr-abl and hdac can affect multiple pathways, including those involved in cell cycle regulation and gene expression . The downstream effects of these changes can include decreased cell proliferation and induction of apoptosis.

Result of Action

Similar compounds have shown potent antiproliferative activities against human leukemia and prostate cancer cell lines . This suggests that this compound might have similar effects.

Orientations Futures

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Future research may focus on developing more potent and selective anti-tumor drugs based on the structure of dasatinib .

Analyse Biochimique

Biochemical Properties

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and kinases, which are involved in regulating gene expression and cell signaling pathways . The compound’s ability to bind to these enzymes and inhibit their activity makes it a potential candidate for therapeutic applications, particularly in cancer treatment. Additionally, this compound can interact with proteins involved in cellular metabolism, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. This dual action makes it a promising candidate for cancer therapy. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, such as HDACs and kinases, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression, particularly those genes involved in cell proliferation, apoptosis, and metabolism. Additionally, this compound can interact with transcription factors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For example, it can inhibit glycolytic enzymes, resulting in decreased glucose metabolism and altered energy production in cells. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within cells can influence its activity and function, as it interacts with different biomolecules in these compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3S2/c6-5-7-3-4(12-5)13(10,11)8-1-2-9/h3,8-9H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPKRYRVDBXNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

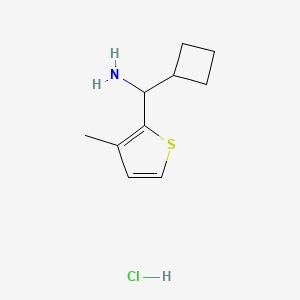

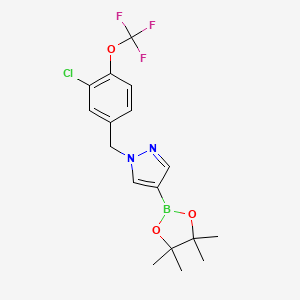

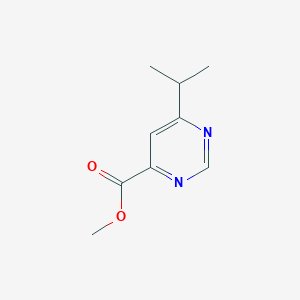

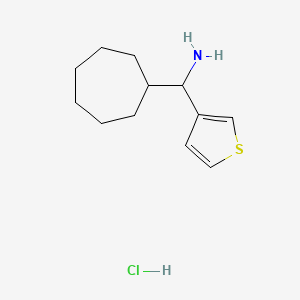

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)